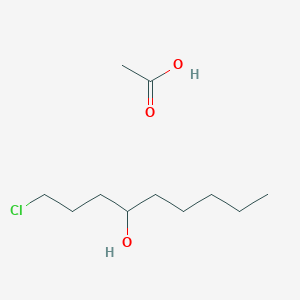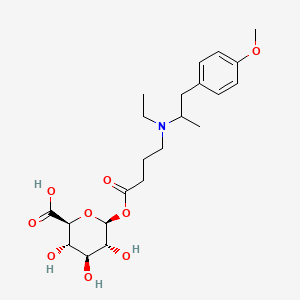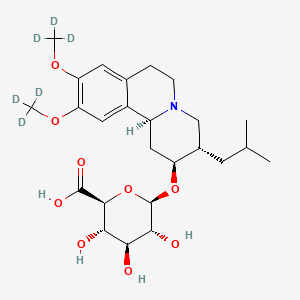
3-chloro-4-(cyclopentyloxy)Benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(cyclopentyloxy)Benzoic acid is an organic compound with the molecular formula C12H13ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 4-position is replaced by a cyclopentyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(cyclopentyloxy)Benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Chlorination: The benzoic acid undergoes chlorination at the 3-position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Cyclopentyloxy Substitution: The chlorinated benzoic acid is then reacted with cyclopentanol in the presence of a base such as potassium carbonate (K2CO3) to introduce the cyclopentyloxy group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-(cyclopentyloxy)Benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Esterification: Alcohols and acid catalysts such as sulfuric acid (H2SO4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Esters: Esterification yields esters of this compound.
Aplicaciones Científicas De Investigación
3-chloro-4-(cyclopentyloxy)Benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-(cyclopentyloxy)Benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a cyclopentyloxy group.
4-chlorobenzoic acid: Lacks the cyclopentyloxy group, making it less complex.
3-chlorobenzoic acid: Similar but lacks the substitution at the 4-position.
Uniqueness
3-chloro-4-(cyclopentyloxy)Benzoic acid is unique due to the presence of both a chlorine atom and a cyclopentyloxy group on the benzoic acid core. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
Propiedades
Número CAS |
161622-22-6 |
|---|---|
Fórmula molecular |
C12H13ClO3 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
3-chloro-4-cyclopentyloxybenzoic acid |
InChI |
InChI=1S/C12H13ClO3/c13-10-7-8(12(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
Clave InChI |
HFAYKRFODVXQIC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=C(C=C(C=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)

![N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)






![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)

![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
